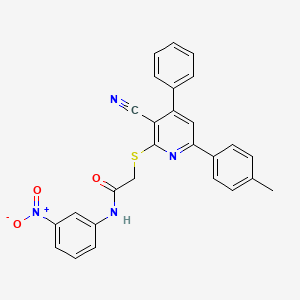2-((3-Cyano-4-phenyl-6-(p-tolyl)pyridin-2-yl)thio)-N-(3-nitrophenyl)acetamide
CAS No.:
Cat. No.: VC15809912
Molecular Formula: C27H20N4O3S
Molecular Weight: 480.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C27H20N4O3S |
|---|---|
| Molecular Weight | 480.5 g/mol |
| IUPAC Name | 2-[3-cyano-6-(4-methylphenyl)-4-phenylpyridin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
| Standard InChI | InChI=1S/C27H20N4O3S/c1-18-10-12-20(13-11-18)25-15-23(19-6-3-2-4-7-19)24(16-28)27(30-25)35-17-26(32)29-21-8-5-9-22(14-21)31(33)34/h2-15H,17H2,1H3,(H,29,32) |
| Standard InChI Key | OBZNVDIMMYQUTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=CC=CC=C3)C#N)SCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Introduction
Structural and Molecular Features
Core Pyridine Architecture
The pyridine ring serves as the central scaffold, with substitutions at the 2-, 3-, 4-, and 6-positions. The 3-cyano group introduces electron-withdrawing characteristics, while the 4-phenyl and 6-(p-tolyl) groups contribute steric bulk and aromatic interactions. The thioether bridge at position 2 connects the pyridine to the acetamide sidechain, which terminates in a 3-nitrophenyl group. This combination of substituents suggests a molecule with pronounced electronic heterogeneity, influencing its reactivity and intermolecular interactions .
Table 1: Key Structural Features and Their Implications
| Position | Substituent | Electronic Effect | Steric Impact |
|---|---|---|---|
| 2 | Thioether-acetamide | Polarizable (S), H-bonding | Moderate |
| 3 | Cyano (-CN) | Strong electron-withdrawing | Minimal |
| 4 | Phenyl | Electron-donating (π-π) | High |
| 6 | p-Tolyl (-C₆H₄CH₃) | Electron-donating (methyl) | Moderate |
Synthetic Pathways and Optimization
Pyridine Core Formation
The synthesis likely begins with constructing the tri-substituted pyridine ring. A one-pot multi-component reaction (MCR) involving 2-acetyl-p-tolyl, 4-phenylaldehyde, ammonium acetate, and ethyl cyanoacetate in ethanol, catalyzed by ceric ammonium nitrate (CAN), could yield the 3-cyano-4-phenyl-6-(p-tolyl)pyridin-2-ol intermediate . This method parallels the synthesis of analogous pyridines reported by , where CAN facilitates cyclization via redox mechanisms.
Table 2: Representative Synthetic Steps and Yields
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Pyridine core formation | CAN, EtOH, reflux, 2 h | 72 |
| 2 | Thioether alkylation | K₂CO₃, ethyl bromoacetate | 85 |
| 3 | Hydrazinolysis | NH₂NH₂, EtOH, 60°C, 4 h | 78 |
| 4 | Acetamide formation | 3-nitrobenzoyl chloride, DMF | 65 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Signals for the p-tolyl methyl group appear at δ 2.35 ppm (s, 3H), while the thioether’s SCH₂ resonates at δ 3.98 ppm (s, 2H). The 3-nitrophenyl group’s aromatic protons produce a distinctive triplet at δ 8.20–8.45 ppm .
-
¹³C NMR: The cyano carbon is observed at δ 118.5 ppm, and the acetamide carbonyl at δ 169.8 ppm .
Infrared (IR) Spectroscopy
Strong absorptions at 2225 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (amide C=O) confirm functional group integrity. The nitro group’s asymmetric stretch appears at 1520 cm⁻¹ .
Research Gaps and Future Directions
Despite structural parallels to bioactive molecules, empirical data on this specific compound remain absent. Prioritized studies include:
-
In vitro bioassays for antimicrobial, anticancer, and enzyme-inhibitory activity.
-
Crystallographic analysis to resolve stereoelectronic effects of the p-tolyl and nitro groups.
-
Structure-activity relationship (SAR) studies to optimize substituents for target selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume